Cinepazet maleate
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Overview
Description
Cinepazet maleate is a piperazine derivative that acts as a weak calcium channel blocker. It is primarily used as a vasodilator for the treatment of cardiovascular and cerebrovascular diseases, including ischemic stroke. The compound has been shown to improve cerebral collateral circulation and reduce disability in stroke patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cinepazet maleate involves several steps, starting with 3,4,5-trimethoxybenzaldehyde as the initial raw material. The synthesis process includes the reaction of 3,4,5-trimethoxy cinnamic acid acyl with 1-[(1-pyrrolidine carbonylmethyl)]piperazine. The reaction mixture is then subjected to purification steps involving the addition of purified water, stirring, and washing .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, ensuring the compound meets pharmaceutical standards. The reaction conditions are carefully controlled to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Cinepazet maleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Cinepazet maleate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying calcium channel blockers and vasodilators.
Biology: Investigated for its effects on cellular calcium influx and its role in cellular signaling pathways.
Medicine: Extensively studied for its therapeutic potential in treating ischemic stroke, angina, and other cardiovascular conditions
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
Cinepazet maleate exerts its effects by inhibiting the influx of extracellular calcium into cells through the slow calcium channel in the cell membrane. This action leads to vasodilation and improved blood flow. The compound also potentiates the effects of increased endogenous adenosine in atrial tissues, retards the degradation of adenosine, and inhibits platelet aggregation .
Comparison with Similar Compounds
Cinnarizine: Another calcium channel blocker used for similar indications.
Flunarizine: A calcium channel blocker with additional antihistaminic properties.
Nimodipine: A calcium channel blocker specifically used for cerebral vasodilation.
Uniqueness: Cinepazet maleate is unique in its dual action as a calcium channel blocker and adenosine potentiator. This combination enhances its therapeutic efficacy in treating cerebrovascular and cardiovascular diseases .
Properties
CAS No. |
50679-07-7 |
---|---|
Molecular Formula |
C24H32N2O10 |
Molecular Weight |
508.5 g/mol |
IUPAC Name |
(Z)-but-2-enedioic acid;ethyl 2-[4-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]piperazin-1-yl]acetate |
InChI |
InChI=1S/C20H28N2O6.C4H4O4/c1-5-28-19(24)14-21-8-10-22(11-9-21)18(23)7-6-15-12-16(25-2)20(27-4)17(13-15)26-3;5-3(6)1-2-4(7)8/h6-7,12-13H,5,8-11,14H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- |
InChI Key |
URWISVHSKBDRKE-GVTSEVKNSA-N |
SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC.C(=C\C(=O)O)\C(=O)O |
Canonical SMILES |
CCOC(=O)CN1CCN(CC1)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC.C(=CC(=O)O)C(=O)O |
Key on ui other cas no. |
50679-07-7 |
Related CAS |
23887-41-4 (Parent) |
Synonyms |
3,4,5-trimethoxycinnamoyl-1-ethyl acetate-4-piperazine maleate 6753 MD cinepazet cinepazet hydrochloride cinepazet maleate cinepazet maleate (1:1) cinepazil ethyl cinepazate maleate ethyl-4-(3,4,5-trimethoxycinnamoyl)piperazinyl acetate Vascoril |
Origin of Product |
United States |
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